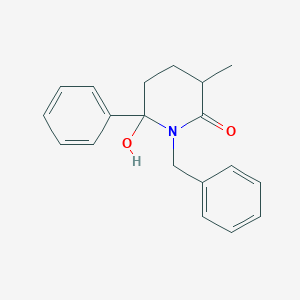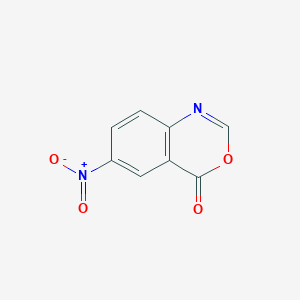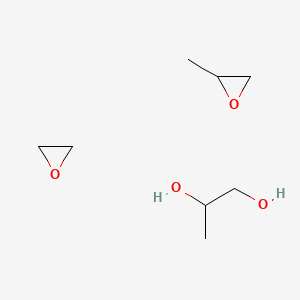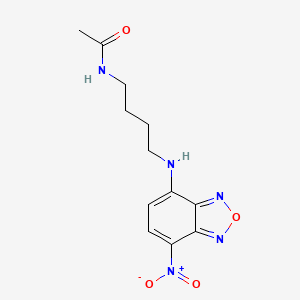
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is a complex organic compound known for its unique structure and properties This compound contains a benzofurazan ring, which is a fused ring system consisting of a benzene ring and a furan ring with a nitro group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- typically involves multiple steps, starting with the preparation of the benzofurazan core. One common method involves the nitration of benzofuran to introduce the nitro group, followed by amination to attach the amino group. The final step involves the acylation of the amino group with acetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzofurazan moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofurazan ring can also participate in electron transfer reactions, contributing to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide, 4’-nitro-: Similar structure with a nitro group attached to the benzene ring.
N-(4-Nitrophenyl)acetamide: Contains a nitro group and an amide linkage but lacks the benzofurazan ring.
4-Nitroacetanilide: Another compound with a nitro group and an amide linkage.
Uniqueness
Acetamide, N-(4-((7-nitro-4-benzofurazanyl)amino)butyl)- is unique due to the presence of the benzofurazan ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65427-70-5 |
|---|---|
Fórmula molecular |
C12H15N5O4 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-8(18)13-6-2-3-7-14-9-4-5-10(17(19)20)12-11(9)15-21-16-12/h4-5,14H,2-3,6-7H2,1H3,(H,13,18) |
Clave InChI |
ARNOVBRAOOUQIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


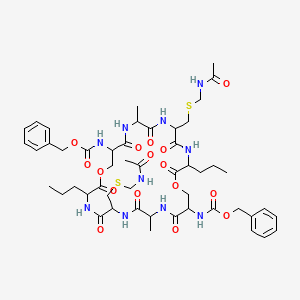
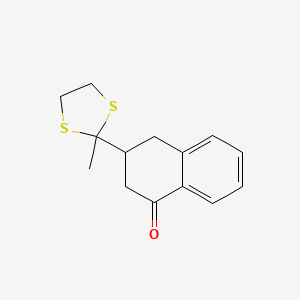
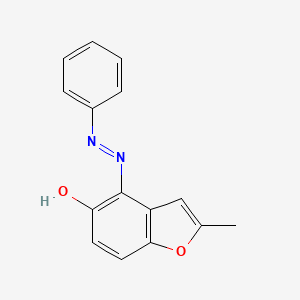
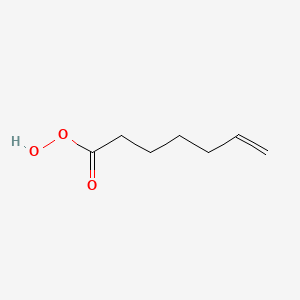
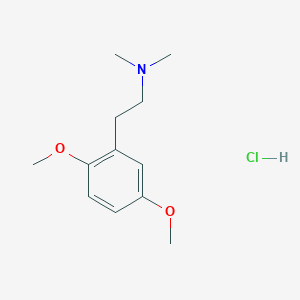

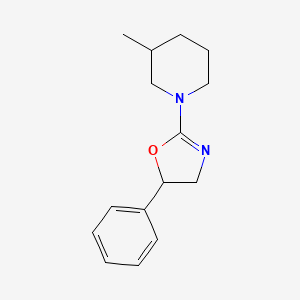
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

